molecular formula C₁₆H₁₈D₄O₄ B1155426 Mono(2-ethylhexyl) Terephthalate-d4

Mono(2-ethylhexyl) Terephthalate-d4

Cat. No.: B1155426
M. Wt: 282.37
Attention: For research use only. Not for human or veterinary use.
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Description

Mono(2-ethylhexyl) terephthalate-d4 (MEHT-d4) is a deuterated analog of mono(2-ethylhexyl) terephthalate (MEHT), a monoester derivative of terephthalic acid. MEHT has the molecular formula C₁₆H₂₂O₄, a molecular weight of 278.348 g/mol, and a purity of ≥95% . MEHT-d4 incorporates deuterium atoms at specific positions, enhancing its utility as an internal standard in analytical chemistry for quantifying non-deuterated MEHT in environmental or biological matrices . Its structure includes a 2-ethylhexyl chain esterified to the terephthalate backbone, distinguishing it from phthalate esters like mono(2-ethylhexyl) phthalate (MEHP) .

Properties

Molecular Formula

C₁₆H₁₈D₄O₄

Molecular Weight

282.37

Synonyms

1,4-Benzene-d4-dicarboxylic Acid Mono(2-ethylhexyl) Ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono(2-ethylhexyl) Phthalate (MEHP)

MEHP is a metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely studied plasticizer. Key differences include:

  • Backbone Structure : MEHP contains a phthalate (1,2-benzenedicarboxylate) backbone, while MEHT-d4 has a terephthalate (1,4-benzenedicarboxylate) backbone. This structural variation alters metabolic pathways and environmental persistence .
Table 1: Structural and Functional Comparison
Property MEHT-d4 MEHP
Backbone Terephthalate (1,4-) Phthalate (1,2-)
Molecular Formula C₁₆H₁₈D₄O₄ C₁₆H₂₂O₄
Primary Use Analytical standard DEHP metabolite
Endocrine Activity Low/undetectable High

Deuterated vs. Non-Deuterated MEHT

MEHT-d4 differs from non-deuterated MEHT in isotopic labeling, which:

  • Enhances detection sensitivity in mass spectrometry by avoiding isotopic interference.
  • Provides stable internal standards for quantifying MEHT in complex matrices .
Table 2: Isotopic Properties
Property MEHT-d4 MEHT
Molecular Weight ~282.4 g/mol 278.348 g/mol
Key Application Quantitative analysis Environmental contaminant
Stability High (deuterium substitution) Moderate

Metabolites and Derivatives

MEHT undergoes oxidation to form metabolites like 5-oxo-MEHT and 5-OH-MEHT , which are structurally analogous to DEHP metabolites but exhibit distinct reactivity:

  • 5-Oxo-MEHT : Produced via ketone formation, this metabolite is less persistent in biological systems compared to DEHP-derived 5-oxo-MEHP .
  • 5-OH-MEHT : A hydroxylated derivative with higher polarity, influencing its excretion rate in mammals .
Table 3: Metabolic Comparison
Metabolite Parent Compound Key Reaction Bioactivity
5-Oxo-MEHT MEHT Oxidation (Pd/C catalyst) Low hormonal activity
5-OH-MEHP DEHP Hydroxylation Endocrine disruption

Other Terephthalate Esters

  • Mono(2-hydroxyethyl) Terephthalate: Features a hydroxyethyl group instead of 2-ethylhexyl, increasing water solubility (pKa 3.73) and reducing lipophilicity .
  • Bis(2-ethylhexyl) Terephthalate (DEHT) : A diester analog of MEHT; DEHT is less prone to enzymatic hydrolysis than DEHP, reducing toxic metabolite generation .
Table 4: Physicochemical Comparison of Terephthalates
Compound Molecular Weight Solubility Application
MEHT-d4 ~282.4 g/mol Lipophilic Analytical standard
Mono(2-hydroxyethyl) 210.18 g/mol Water-soluble Biomedical research
DEHT 390.56 g/mol Lipophilic Plasticizer alternative

Research Findings and Implications

  • Environmental Persistence : MEHT-d4 is less persistent than DEHP metabolites due to rapid hydrolysis of terephthalate esters in aqueous environments .
  • Analytical Utility : MEHT-d4’s deuterium labeling enables precise detection in GC-MS and LC-MS workflows, critical for regulatory compliance testing .

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